![molecular formula C18H23NO2 B7514417 cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)
cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone, also known as JNJ-31020028, is a novel, potent, and selective antagonist of the orexin 1 receptor. Orexin 1 receptor antagonists have been studied for their potential therapeutic applications in various sleep disorders, addiction, and obesity.
Mecanismo De Acción
Orexin is a neuropeptide that is produced in the lateral hypothalamus and plays a critical role in the regulation of wakefulness, arousal, and appetite. The orexin system consists of two receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is a selective antagonist of the OX1R. By blocking the OX1R, cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone reduces the wake-promoting effects of orexin, leading to increased sleep time and consolidation. In addition, by blocking the OX1R, cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone reduces the reinforcing effects of drugs of abuse and food, leading to reduced drug-seeking behavior and food intake.
Biochemical and Physiological Effects:
cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to have a high affinity and selectivity for the OX1R. In vitro studies have shown that cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone blocks the binding of orexin A to the OX1R with an IC50 value of 6.6 nM. In vivo studies have shown that cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone increases sleep time and consolidation in rats and mice. In addition, cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone reduces the reinforcing effects of cocaine and food in rats. cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has also been shown to reduce food intake and body weight gain in a rat model of diet-induced obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has several advantages for lab experiments. It is a highly selective antagonist of the OX1R, which allows for the specific targeting of the orexin system. It has been extensively studied in animal models and has shown promising results for its potential therapeutic applications in various sleep disorders, addiction, and obesity. However, cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, its pharmacokinetic properties, such as its half-life and bioavailability, may vary between species, which could affect its efficacy in different animal models.
Direcciones Futuras
Cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has several potential future directions for research. One direction is to further investigate its potential therapeutic applications in various sleep disorders, addiction, and obesity. Phase 3 clinical trials are needed to establish its safety and efficacy in humans. Another direction is to investigate its potential applications in other neurological and psychiatric disorders, such as anxiety and depression. In addition, further studies are needed to elucidate its pharmacokinetic properties and to develop more potent and selective OX1R antagonists.
Métodos De Síntesis
The synthesis of cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone was first reported by Johnson & Johnson Pharmaceutical Research and Development in 2008. The synthesis involves the reaction of 4-methoxyphenyl acetic acid with cyclopentylmagnesium bromide, followed by the reaction of the resulting cyclopentyl-4-methoxyphenylmethanol with 3,6-dihydro-2H-pyridine-4-one. The final product is obtained by the reaction of the intermediate with trifluoroacetic acid.
Aplicaciones Científicas De Investigación
Cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various sleep disorders, addiction, and obesity. Orexin 1 receptor antagonists have been shown to decrease wakefulness and increase sleep time in animal models. cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to improve sleep consolidation and reduce the number of awakenings in a phase 2 clinical trial in patients with insomnia disorder. In addition, orexin 1 receptor antagonists have been studied for their potential to reduce drug-seeking behavior in animal models of addiction. cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to reduce cocaine-seeking behavior in rats. Furthermore, orexin 1 receptor antagonists have been studied for their potential to reduce food intake and promote weight loss in animal models of obesity. cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to reduce food intake and body weight gain in a rat model of diet-induced obesity.
Propiedades
IUPAC Name |
cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-21-17-8-6-14(7-9-17)15-10-12-19(13-11-15)18(20)16-4-2-3-5-16/h6-10,16H,2-5,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFUFNWAACTVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCN(CC2)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.